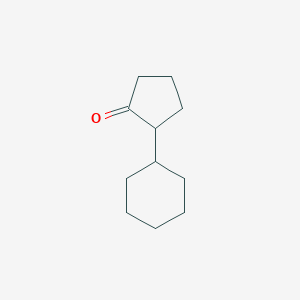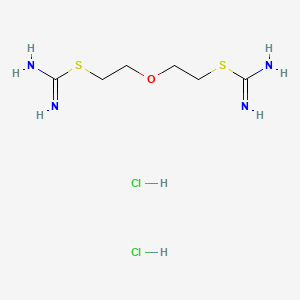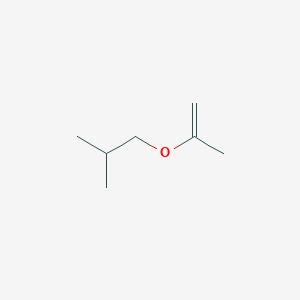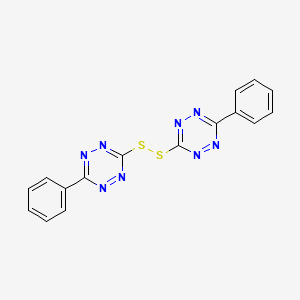
3,3'-Disulfanediylbis(6-phenyl-1,2,4,5-tetrazine)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-Disulfanediylbis(6-phenyl-1,2,4,5-tetrazine) is a compound belonging to the tetrazine family, characterized by its unique structure featuring two 1,2,4,5-tetrazine rings connected by a disulfide bridge
Métodos De Preparación
The synthesis of 3,3’-Disulfanediylbis(6-phenyl-1,2,4,5-tetrazine) typically involves the nucleophilic substitution of 3,6-dichloro-1,2,4,5-tetrazine with thiol-containing compounds. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine. The reaction is carried out at elevated temperatures to ensure complete substitution . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
3,3’-Disulfanediylbis(6-phenyl-1,2,4,5-tetrazine) undergoes various chemical reactions, including:
Oxidation: The disulfide bridge can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: The compound can be reduced to break the disulfide bond, yielding thiol derivatives.
Substitution: The tetrazine rings can participate in nucleophilic substitution reactions, especially with strong nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as dithiothreitol. .
Aplicaciones Científicas De Investigación
3,3’-Disulfanediylbis(6-phenyl-1,2,4,5-tetrazine) has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds and as a reagent in cycloaddition reactions.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 3,3’-Disulfanediylbis(6-phenyl-1,2,4,5-tetrazine) involves its ability to undergo cycloaddition reactions, particularly the inverse electron demand Diels-Alder (iEDDA) reaction. This reaction allows the compound to form stable adducts with various dienophiles, making it useful in bioorthogonal chemistry. The molecular targets and pathways involved include the formation of covalent bonds with specific biomolecules, enabling precise labeling and imaging .
Comparación Con Compuestos Similares
Similar compounds to 3,3’-Disulfanediylbis(6-phenyl-1,2,4,5-tetrazine) include:
3,6-Diphenyl-1,2,4,5-tetrazine: Known for its use in cycloaddition reactions and as a building block in organic synthesis.
3,6-Di-2-pyridyl-1,2,4,5-tetrazine: Utilized in the synthesis of coordination polymers and as a reagent in various chemical reactions.
3,6-Dichloro-1,2,4,5-tetrazine: Often used as an electrophile in nucleophilic substitution reactions. The uniqueness of 3,3’-Disulfanediylbis(6-phenyl-1,2,4,5-tetrazine) lies in its disulfide bridge, which imparts distinct chemical reactivity and stability compared to other tetrazine derivatives.
Propiedades
Número CAS |
50451-16-6 |
|---|---|
Fórmula molecular |
C16H10N8S2 |
Peso molecular |
378.4 g/mol |
Nombre IUPAC |
3-phenyl-6-[(6-phenyl-1,2,4,5-tetrazin-3-yl)disulfanyl]-1,2,4,5-tetrazine |
InChI |
InChI=1S/C16H10N8S2/c1-3-7-11(8-4-1)13-17-21-15(22-18-13)25-26-16-23-19-14(20-24-16)12-9-5-2-6-10-12/h1-10H |
Clave InChI |
CVUQZSUKAIJYHP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NN=C(N=N2)SSC3=NN=C(N=N3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



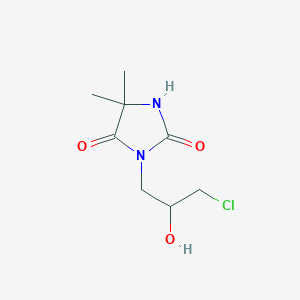
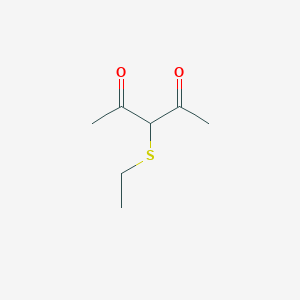
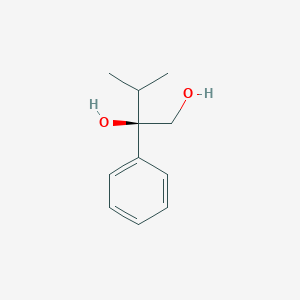
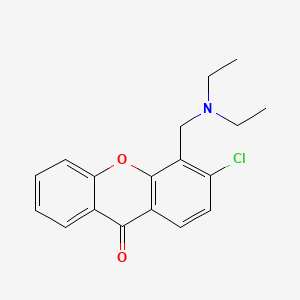
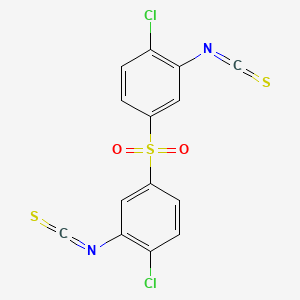
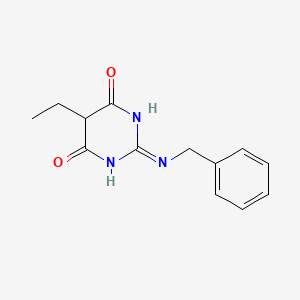
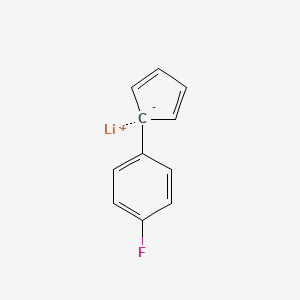
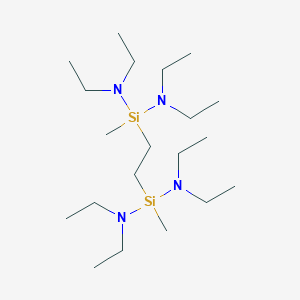
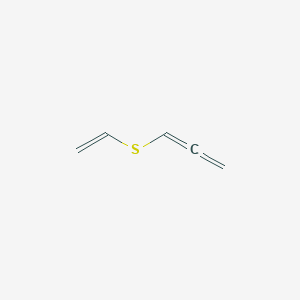
![Bis[(3-ethyl-3-oxetanyl)methyl] phenyl phosphite](/img/structure/B14668553.png)
